molecular formula C12H20N4O4 B8397320 2-Tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester

2-Tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester

Cat. No.: B8397320
M. Wt: 284.31 g/mol
InChI Key: GLGUOIBOJPQDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester is a useful research compound. Its molecular formula is C12H20N4O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20N4O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(triazol-2-yl)butanoate

InChI

InChI=1S/C12H20N4O4/c1-12(2,3)20-11(18)15-9(10(17)19-4)5-8-16-13-6-7-14-16/h6-7,9H,5,8H2,1-4H3,(H,15,18)

InChI Key

GLGUOIBOJPQDRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1N=CC=N1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.87 g (8.4 mmol) of 2-chloroimidazole in 14 mL of DMF was added 0.40 g (10 mmol) of 60% NaH in mineral oil. After 20 min of stirring, 2.5 g (8.4 mmol) of 4-bromo-2-tert-butoxycarbonylamino-butyric acid methyl ester in 5 mL of DMF was added. The reaction mixture was heated to 80° C. for 1 h. The mixture was diluted with EtOAc (150 mL), washed with water, brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography (0-5% MeOH in CH2Cl2) to provide 2.1 g (78%) of 2-tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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